6-Bromo-1-ethyl-3-methyl-1H-indazole

Anticancer Cell Proliferation Indazole Derivatives

6-Bromo-1-ethyl-3-methyl-1H-indazole (CAS 1214900-39-6) is a precision-engineered indazole scaffold for demanding medicinal chemistry programs. The unique 6-Br, N1-ethyl, C3-methyl substitution pattern creates a distinct electronic and steric environment unattainable with generic halogenated indazoles—critical for target-specific SAR exploration. The 6-bromo handle enables efficient Pd-catalyzed cross-coupling for rapid library generation, while enhanced lipophilicity supports membrane permeability and blood-brain barrier studies. Documented sub-micromolar potency against MCF-7 breast cancer cells with a G0-G1 arrest mechanism makes this compound an exceptional starting point for hormone receptor-positive breast cancer lead optimization. Available in ≥95% purity from verified suppliers.

Molecular Formula C10H11BrN2
Molecular Weight 239.116
CAS No. 1214900-39-6
Cat. No. B596195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-ethyl-3-methyl-1H-indazole
CAS1214900-39-6
Molecular FormulaC10H11BrN2
Molecular Weight239.116
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)Br)C(=N1)C
InChIInChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
InChIKeyGCPYHBVIKOUKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-ethyl-3-methyl-1H-indazole (CAS 1214900-39-6): Procurement-Relevant Chemical Identity and Core Characteristics


6-Bromo-1-ethyl-3-methyl-1H-indazole (CAS 1214900-39-6) is a heterocyclic compound within the indazole family, characterized by a bicyclic core consisting of a benzene ring fused to a pyrazole ring . Its molecular structure is defined by three key substituents: a bromine atom at the 6-position, an ethyl group at the nitrogen in position 1, and a methyl group at position 3 . This specific substitution pattern yields a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol . The compound is primarily intended for research and development purposes, serving as a versatile building block in medicinal chemistry and organic synthesis .

6-Bromo-1-ethyl-3-methyl-1H-indazole: The Inadequacy of Simple Indazole Substitution for Research Outcomes


Within the indazole class, seemingly minor structural variations can lead to profound differences in biological activity, selectivity, and physicochemical behavior. For 6-bromo-1-ethyl-3-methyl-1H-indazole, the precise combination of a 6-bromo substituent, an N1-ethyl group, and a C3-methyl group creates a unique electronic and steric environment that is not replicated by other halogenated or alkylated indazoles . For instance, moving the bromine atom to the 5-position or changing the N1-ethyl to a methyl group can alter both the compound's reactivity as a synthetic intermediate and its potential binding affinity to biological targets [1]. The following quantitative evidence illustrates that generic substitution with other indazole derivatives is not a scientifically sound practice for procurement in target-specific research [2].

Quantitative Differentiation of 6-Bromo-1-ethyl-3-methyl-1H-indazole: Head-to-Head Evidence for Scientific Selection


Potent Anticancer Activity at Sub-Micromolar Concentrations vs. Unsubstituted Indazole Core

6-Bromo-1-ethyl-3-methyl-1H-indazole has been observed to inhibit the growth of neoplastic cell lines at concentrations lower than 1 μM, demonstrating potent anticancer activity . In contrast, the unsubstituted 1H-indazole core exhibits significantly higher IC50 values, typically in the range of 10-100 μM, against various cancer cell lines . The addition of the 6-bromo, 1-ethyl, and 3-methyl groups drastically enhances antiproliferative potency [1].

Anticancer Cell Proliferation Indazole Derivatives

G0-G1 Cell Cycle Arrest: A Distinct Mechanism of Action Not Observed in N1-Unsubstituted Indazoles

Research indicates that 6-bromo-1-ethyl-3-methyl-1H-indazole primarily affects the G0–G1 phase of the cell cycle, leading to reduced cell proliferation and increased apoptosis in cancer cells . This specific mechanism contrasts with other indazole derivatives, such as 6-bromo-1H-indazole, which are known to induce apoptosis through different pathways or may not exhibit this specific cell cycle arrest profile [1]. The N1-ethyl and C3-methyl groups are likely responsible for this unique mechanistic signature .

Cell Cycle Apoptosis Mechanism of Action

Differential Cell Line Sensitivity: MCF-7 vs. K562 IC50 Values Reveal Target Selectivity

In direct comparative studies, 6-bromo-1-ethyl-3-methyl-1H-indazole exhibits a marked difference in potency between the MCF-7 breast cancer cell line (IC50 < 1 μM) and the K562 leukemia cell line (IC50 = 10-14 μM) . This differential sensitivity suggests that the compound may have higher selectivity for certain cancer types or molecular targets over others. In contrast, a related analog, 6-bromo-3-ethyl-1-methylindazole, shows a different selectivity profile, often with more comparable IC50 values across these two cell lines .

Cancer Cell Lines Selectivity Antiproliferative

Enhanced Lipophilicity and Solubility Profile Compared to Unsubstituted Indazole Core

The calculated solubility of 6-bromo-1-ethyl-3-methyl-1H-indazole is 0.11 g/L (25 °C), which classifies it as very slightly soluble . This represents a significant, quantifiable change from the unsubstituted 1H-indazole core, which has a reported solubility of approximately 1.5 g/L in water [1]. The addition of the bromo, ethyl, and methyl groups increases the compound's lipophilicity (logP estimated at ~3.2 vs. ~1.8 for the core), which can enhance membrane permeability and bioavailability in cellular assays .

Physicochemical Properties Solubility Lipophilicity

Structural Uniqueness for Synthetic Diversification: A Versatile Handle for Cross-Coupling

The 6-bromo substituent provides a unique and versatile synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This reactivity is distinct from that of 6-chloro-1-ethyl-3-methyl-1H-indazole, which is significantly less reactive under standard cross-coupling conditions, requiring harsher conditions or specialized catalysts . The bromine atom's reactivity is finely balanced; it is more reactive than chlorine for cross-coupling but more stable than iodine, offering a distinct advantage in multi-step synthesis [1].

Synthetic Intermediate Cross-Coupling Building Block

Optimal Application Scenarios for 6-Bromo-1-ethyl-3-methyl-1H-indazole in Research and Development


Breast Cancer Lead Optimization and Pathway Deconvolution

Given its sub-micromolar potency against MCF-7 breast cancer cells and its unique G0-G1 cell cycle arrest mechanism, this compound is ideally suited for lead optimization programs targeting hormone receptor-positive breast cancers. Its selective activity profile allows researchers to deconvolute specific signaling pathways driving proliferation in these cells, making it a valuable tool for target identification and validation studies .

Synthesis of Diverse Indazole-Based Kinase Inhibitor Libraries

The 6-bromo substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient generation of structurally diverse indazole libraries. This compound is a superior starting material for medicinal chemists aiming to explore structure-activity relationships (SAR) around the indazole core, particularly for kinase targets where the N1-ethyl and C3-methyl groups may enhance selectivity and potency .

Physicochemical Profiling and Formulation Studies for CNS Penetration

The compound's increased lipophilicity and reduced aqueous solubility compared to the parent indazole make it an excellent candidate for studying the impact of these properties on membrane permeability and blood-brain barrier penetration. Researchers can use this compound to evaluate how the specific substitution pattern influences the pharmacokinetic profile of indazole-based drugs, particularly for neurological indications where CNS exposure is critical .

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